molecular formula C19H27N3O3S2 B2783333 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide CAS No. 2034241-81-9

1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide

Cat. No.: B2783333
CAS No.: 2034241-81-9
M. Wt: 409.56
InChI Key: XAQDKYCCNBBRRA-UHFFFAOYSA-N
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Description

1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzo[d]isoxazole ring, a tetrahydrothiopyran ring, and a piperidine ring, all connected through a methanesulfonamide linkage

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multiple steps, including the formation of the benzo[d]isoxazole ring, the tetrahydrothiopyran ring, and the piperidine ring, followed by their subsequent coupling through a methanesulfonamide linkage. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides with different ring structures or functional groups. Examples include:

  • 1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)acetamide
  • 1-(benzo[d]isoxazol-3-yl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide

Uniqueness

The uniqueness of 1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide lies in its specific combination of ring structures and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S2/c23-27(24,14-18-17-3-1-2-4-19(17)25-21-18)20-13-15-5-9-22(10-6-15)16-7-11-26-12-8-16/h1-4,15-16,20H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQDKYCCNBBRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CC2=NOC3=CC=CC=C32)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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